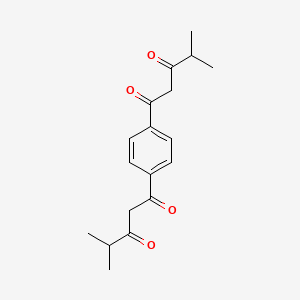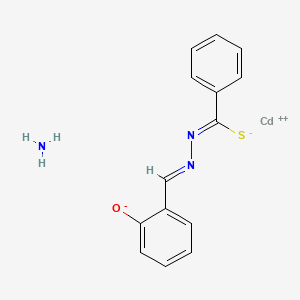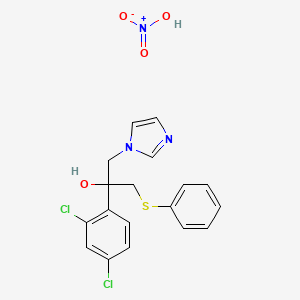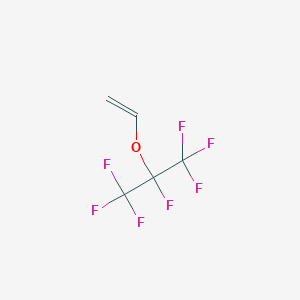
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its intricate structure, which includes a pyridine ring, an indole moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester typically involves multiple steps, including the formation of the pyridinecarboxylic acid core, the introduction of the indole moiety, and the attachment of the piperidine ring. Common synthetic routes may include:
Formation of the Pyridinecarboxylic Acid Core: This step often involves the reaction of pyridine with carboxylating agents under controlled conditions.
Introduction of the Indole Moiety: The indole ring can be introduced through various methods, such as Fischer indole synthesis or other cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is typically attached via nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic center on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Propiedades
Número CAS |
179557-42-7 |
|---|---|
Fórmula molecular |
C23H27N5O5S |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
methyl 2-[[1-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperidin-4-yl]-methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27N5O5S/c1-27(21-18(23(30)33-2)5-4-10-24-21)17-8-11-28(12-9-17)22(29)20-14-15-13-16(26-34(3,31)32)6-7-19(15)25-20/h4-7,10,13-14,17,25-26H,8-9,11-12H2,1-3H3 |
Clave InChI |
VUIHMLIDUYCGNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















